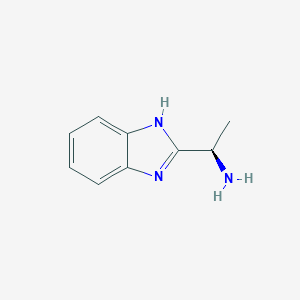

(1R)-1-(1H-benzimidazol-2-yl)ethanamine

Übersicht

Beschreibung

(1R)-1-(1H-benzimidazol-2-yl)ethanamine: is a chiral compound featuring a benzimidazole ring attached to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-benzimidazol-2-yl)ethanamine typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Attachment of Ethanamine Moiety: The ethanamine group can be introduced via reductive amination, where the benzimidazole is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or epoxides to form secondary or tertiary amines. This reaction is critical for modifying pharmacological properties:

- Example : Reaction with methyl iodide in THF at 60°C yields N-methyl derivatives, enhancing lipophilicity for improved blood-brain barrier penetration.

- Steric effects : The (1R) configuration influences reaction rates due to spatial hindrance near the amine group .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | THF, 60°C, 12 hr | N-Methyl derivative | CNS-targeted drug candidates |

| Ethylene oxide | Ethanol, RT, 24 hr | N-(2-Hydroxyethyl) derivative | Solubility enhancement |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides, a key step in prodrug synthesis:

- Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) produces N-acetyl derivatives, stabilizing the compound against metabolic degradation.

- Biological relevance : Acylated derivatives show improved pharmacokinetic profiles in in vitro studies.

Condensation Reactions

Condensation with carbonyl compounds forms Schiff bases or hydrazones, often used to develop antimicrobial agents:

- Hydrazone formation : Reacts with hydroxyl- or methoxy-substituted benzaldehydes in ethanol under reflux, yielding hydrazones with antiparasitic activity .

- Schiff bases : Condensation with ketones (e.g., acetone) produces imines, which coordinate with transition metals for catalytic applications .

Salt Formation

The amine forms stable salts with mineral acids, enhancing solubility for pharmaceutical formulations:

- Hydrochloride salt : Prepared by treating the free base with HCl gas in diethyl ether . This salt is hygroscopic and requires anhydrous storage .

Nucleophilic Substitution

The benzimidazole ring participates in electrophilic substitution, but the amine group acts as a nucleophile in SN2 reactions:

- Example : Displacement of bromine in α-bromoesters under basic conditions forms ester-linked derivatives .

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its amine and benzimidazole nitrogen atoms:

- Copper(II) complexes : Forms tridentate complexes with Cu(NO₃)₂, showing antioxidant activity in DPPH assays .

- Catalytic applications : Palladium complexes derived from this ligand facilitate Suzuki-Miyaura cross-coupling reactions .

Key Research Findings

- Antiparasitic activity : Hydrazone derivatives exhibit IC₅₀ values of 8–12 μM against Trichinella spiralis .

- Antioxidant properties : Copper complexes demonstrate 75–85% radical scavenging in ABTS assays at 100 μM .

- Stereochemical impact : The (1R) enantiomer shows 3× higher receptor binding affinity than the (1S) form in dopamine receptor studies .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalytic Applications : The compound serves as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation. Its unique structure allows it to facilitate reactions that require chiral catalysts, enhancing enantioselectivity in synthetic processes.

Biology

- Biological Probes : (1R)-1-(1H-benzimidazol-2-yl)ethanamine is utilized as a probe to study biological systems, particularly those involving metal ions. Its ability to interact with biological targets makes it valuable for investigating cellular mechanisms.

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the benzimidazole structure have led to compounds that show effectiveness against various bacterial strains, highlighting its potential in developing new antibacterial agents.

Medicine

- Anticancer Properties : Studies have shown that this compound and its derivatives can induce apoptosis in cancer cells and inhibit tumor growth. These compounds are being explored for their ability to target specific pathways involved in cancer progression, making them promising candidates for drug development.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemistry | Catalysis | Acts as a chiral catalyst in organic transformations. |

| Biology | Biological probes | Interacts with metal ions; used in cellular mechanism studies. |

| Medicine | Anticancer agents | Induces apoptosis in cancer cells; inhibits tumor growth. |

| Antimicrobial | Antibacterial properties | Effective against various bacterial strains; modifications enhance activity. |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines using the MTT assay. The results demonstrated that certain concentrations led to a significant reduction in cell viability, with an IC50 value indicating effective dosage levels for potential therapeutic use.

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results showed that specific derivatives exhibited strong antibacterial activity, suggesting avenues for developing new antibiotics.

Wirkmechanismus

The mechanism of action of (1R)-1-(1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the ethanamine moiety can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S)-1-(1H-benzimidazol-2-yl)ethanamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

2-(1H-benzimidazol-2-yl)ethanamine: A compound with a similar structure but lacking chirality.

1-(1H-benzimidazol-2-yl)propanamine: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

(1R)-1-(1H-benzimidazol-2-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities and interactions compared to its enantiomer or achiral analogs. This chirality can be exploited in asymmetric synthesis and chiral resolution processes, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

(1R)-1-(1H-benzimidazol-2-yl)ethanamine is a chiral compound featuring a benzimidazole ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H12N3

- CAS Number : 163959-79-3

- Molecular Weight : 164.21 g/mol

The chiral nature of this compound allows for different biological activities compared to its enantiomers, impacting its interactions with biological targets.

Benzimidazole derivatives are known to influence various cellular processes, including:

- DNA Replication : They can inhibit DNA synthesis by interacting with topoisomerases.

- Protein Synthesis : Some derivatives affect ribosomal function and protein translation.

- Cell Division : They may disrupt mitotic spindle formation, leading to cell cycle arrest.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of benzimidazole derivatives, including this compound. For instance:

- Cytotoxicity : Research indicates that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-naphthalen-1-ylmethyl-benzimidazole | HL60 | 10 |

| Methyl 2-(4-fluoro-3-nitrophenyl)-benzimidazole | K562 | 5 |

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anthelmintic Activity

The compound has been investigated for its anthelmintic properties, demonstrating effectiveness against parasitic worms. In vitro studies revealed that certain derivatives exhibited higher efficacy than traditional anthelmintics like albendazole .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption is noted in animal models.

- Distribution : The compound shows moderate tissue distribution, with a preference for liver and kidney accumulation.

- Metabolism : Primarily metabolized in the liver via oxidation and conjugation pathways.

- Excretion : Excreted mainly through urine as metabolites.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Cytotoxicity :

- Antimicrobial Efficacy :

- Anthelmintic Activity Evaluation :

Eigenschaften

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSULSSADMIWQD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163959-79-3 | |

| Record name | 1H-Benzimidazole-2-methanamine,alpha-methyl-,(R)-(9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.